molecular formula C24H28N2O5 B14197072 Dibenzyl L-prolyl-L-glutamate CAS No. 842120-60-9

Dibenzyl L-prolyl-L-glutamate

Cat. No.: B14197072
CAS No.: 842120-60-9
M. Wt: 424.5 g/mol
InChI Key: FLNUYOLYWWFUDV-SFTDATJTSA-N
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Description

Dibenzyl L-prolyl-L-glutamate is a synthetic compound that combines the structural elements of proline and glutamate, two naturally occurring amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl L-prolyl-L-glutamate typically involves the protection of the amino and carboxyl groups of L-glutamate and L-proline, followed by coupling reactions to form the desired compound. Common protecting groups include benzyl esters for carboxyl groups and Boc (tert-butoxycarbonyl) for amino groups. The coupling reaction is often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic approaches, where enzymes are used to selectively catalyze the formation of the compound. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl L-prolyl-L-glutamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dibenzyl L-prolyl-L-glutamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzyl L-prolyl-L-glutamate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in amino acid metabolism or influence the stability and folding of proteins .

Comparison with Similar Compounds

Similar Compounds

    L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in plants.

    Trans-4-hydroxy-L-proline (4-L-THOP): A component of mammalian collagen.

    Cis-4-hydroxy-L-proline (4-L-CHOP):

Uniqueness

Dibenzyl L-prolyl-L-glutamate is unique due to its specific combination of proline and glutamate, which imparts distinct chemical and biological properties

Properties

CAS No.

842120-60-9

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

dibenzyl (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioate

InChI

InChI=1S/C24H28N2O5/c27-22(30-16-18-8-3-1-4-9-18)14-13-21(26-23(28)20-12-7-15-25-20)24(29)31-17-19-10-5-2-6-11-19/h1-6,8-11,20-21,25H,7,12-17H2,(H,26,28)/t20-,21-/m0/s1

InChI Key

FLNUYOLYWWFUDV-SFTDATJTSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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